6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, a chloro substituent, and an oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the chloro and methyl groups. The oxadiazole moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core and oxadiazole moiety are believed to play key roles in its biological activity. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Shares the chromene core and chloro substituent but lacks the oxadiazole moiety.
4-hydroxy-2-quinolones: Similar in structure but with a quinolone core instead of chromene.
Indole derivatives: Contain an indole core and exhibit different biological activities.
Uniqueness
The uniqueness of 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O5 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H16ClN3O5/c1-3-8-29-14-6-4-13(5-7-14)20-21(26-31-25-20)24-22(28)19-11-17(27)15-10-16(23)12(2)9-18(15)30-19/h3-7,9-11H,1,8H2,2H3,(H,24,26,28) |
InChI Key |
KBXGCCNNQFZPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
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